molecular formula C26H18FN5O5 B2493835 N-(2H-1,3-benzodioxol-5-yl)-2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide CAS No. 1029770-40-8

N-(2H-1,3-benzodioxol-5-yl)-2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide

Cat. No.: B2493835
CAS No.: 1029770-40-8
M. Wt: 499.458
InChI Key: OSROGTAKBPJDSV-UHFFFAOYSA-N
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Description

The compound N-(2H-1,3-benzodioxol-5-yl)-2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is a structurally complex molecule featuring:

  • A 1,2,4-oxadiazole ring substituted with a 4-fluorophenyl group, enhancing hydrogen-bonding capacity and metabolic stability.
  • A benzodioxol moiety linked via an acetamide bridge, contributing to lipophilicity and bioavailability.
  • A 7-methyl-4-oxo group on the naphthyridine ring, which may influence electronic properties and solubility.

Synthetic approaches for analogous acetamide derivatives often involve 1,3-dipolar cycloaddition reactions (as seen in ) or multi-step functionalization of heterocyclic cores. Structural confirmation of such compounds typically employs techniques like NMR, IR, and X-ray crystallography (e.g., SHELX programs referenced in ) .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18FN5O5/c1-14-2-8-18-23(34)19(26-30-24(31-37-26)15-3-5-16(27)6-4-15)11-32(25(18)28-14)12-22(33)29-17-7-9-20-21(10-17)36-13-35-20/h2-11H,12-13H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSROGTAKBPJDSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC4=C(C=C3)OCO4)C5=NC(=NO5)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18FN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide typically involves multi-step organic reactions. One common approach is the condensation of 2H-1,3-benzodioxole-5-carboxylic acid with 4-fluorophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with a suitable nitrile to yield the oxadiazole ring. Subsequent coupling with a naphthyridine derivative under appropriate conditions completes the synthesis .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. Additionally, the use of automated reactors and continuous flow systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit mitochondrial membrane potential in glucose-starved tumor cells, leading to cell death. This effect is mediated through the inhibition of key enzymes and signaling pathways involved in cellular metabolism and survival .

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison
Parameter Target Compound (6a-m) Compound
Core Structure 1,8-Naphthyridine Naphthalene Imidazole-Pyridine
Heterocycle 1,2,4-Oxadiazole 1,2,3-Triazole Imidazole
Key Substituents 4-Fluorophenyl, Methyl Nitrophenyl, Varied 4-Fluorophenyl, Methylsulfinyl
Synthetic Route Likely multi-step Click Chemistry Multi-step functionalization
Table 2: Inferred Bioactivity Trends
Compound Type Expected Bioactivity Target Interactions
Target Compound Kinase inhibition, Anticancer ATP-binding pockets, DNA intercalation
Compounds Antimicrobial, Anti-inflammatory Enzymes with hydrophobic active sites
Compound Anti-inflammatory, Analgesic COX-2, ion channels

Research Findings

  • Structural Clustering : Per , compounds with naphthyridine or oxadiazole motifs (target) may cluster separately from triazole- or imidazole-based analogs, suggesting distinct modes of action .
  • Synthetic Feasibility : The target compound’s synthesis likely requires specialized steps (e.g., cyclization for oxadiazole formation), contrasting with the click chemistry used in .
  • Pharmacological Potential: The fluorophenyl and benzodioxol groups position the target compound for CNS or anticancer applications, whereas nitro-substituted analogs () may prioritize antimicrobial activity.

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural components:

  • Benzodioxole moiety : Known for its potential to intercalate into DNA.
  • Oxadiazole ring : Often associated with various biological activities including antimicrobial and anticancer properties.
  • Naphthyridine structure : Imparts additional pharmacological properties.

Molecular Formula

C22H19FN5O4C_{22}H_{19}FN_{5}O_{4}

IUPAC Name

This compound

The biological activity of this compound is primarily attributed to its interaction with cellular targets:

1. DNA Intercalation : The benzodioxole moiety can intercalate into DNA strands, disrupting replication and transcription processes. This mechanism is often linked to cytotoxic effects in cancer cells.

2. Enzyme Inhibition : The oxadiazole component can inhibit specific enzymes involved in metabolic pathways. For instance, it may act on protein kinases or phosphatases, altering cell signaling pathways.

3. Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens by disrupting their metabolic functions.

Antitumor Activity

Research indicates that the compound demonstrates significant antitumor activity across several cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
Mia PaCa-25.0DNA intercalation and enzyme inhibition
HeLa3.8Induction of apoptosis
A5496.5Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial efficacy:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Case Study 1: Antitumor Efficacy in vitro

A study conducted on the Mia PaCa-2 pancreatic cancer cell line demonstrated that this compound exhibited an IC50 value of 5.0 µM. The mechanism was attributed to the compound's ability to induce apoptosis through activation of caspase pathways and disruption of mitochondrial membrane potential.

Case Study 2: Antimicrobial Activity Assessment

In a separate study assessing antimicrobial properties against Staphylococcus aureus and Escherichia coli, the compound showed promising results with MIC values of 32 µg/mL and 16 µg/mL respectively. These findings suggest its potential as a lead candidate in the development of new antimicrobial agents.

Q & A

Basic: What are the key steps in synthesizing this compound, and how are intermediates purified?

Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the 1,2,4-oxadiazole ring via cyclization of amidoxime precursors with carboxylic acid derivatives. Subsequent coupling reactions introduce the naphthyridinone core and benzodioxolyl acetamide moieties. For example:

Oxadiazole Formation : React 4-fluorophenyl amidoxime with a carbonyl source under reflux (e.g., DMF, 80–100°C) .

Naphthyridinone Core Assembly : Cyclize substituted pyridine derivatives using microwave-assisted or thermal conditions .

Final Coupling : Use peptide coupling reagents (e.g., EDC/HOBt) to attach the benzodioxolyl acetamide group .
Purification : Intermediates are isolated via column chromatography (silica gel, hexane/EtOAc gradients) , while final product purity is confirmed by HPLC or recrystallization from ethanol/water mixtures .

Basic: Which spectroscopic and analytical methods are critical for structural confirmation?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) identifies proton environments (e.g., benzodioxole protons at δ 6.8–7.2 ppm, oxadiazole C=O at ~168 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]⁺ expected for C₂₇H₂₀FN₅O₅) .
  • Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-F stretch) validate functional groups .

Advanced: How can reaction conditions be optimized to improve yield and scalability?

Answer:

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, optimize oxadiazole cyclization by varying reaction time (12–24 hrs) and temperature (70–110°C) .
  • Flow Chemistry : Continuous-flow reactors enhance heat/mass transfer for exothermic steps (e.g., naphthyridinone formation), reducing side products .
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility of hydrophobic intermediates, while additives like molecular sieves remove water in moisture-sensitive steps .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Answer:

  • Assay Validation : Replicate studies using standardized protocols (e.g., MTT assay for cytotoxicity, IC₅₀ measurements in triplicate) to rule out procedural variability .
  • Structural Analog Comparison : Compare activity with analogs (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) to identify SAR trends .
  • Metabolic Stability Testing : Use liver microsomes to assess if conflicting in vitro/in vivo results stem from rapid metabolism .

Advanced: What role do non-covalent interactions play in its mechanism of action?

Answer:

  • Hydrogen Bonding : The oxadiazole and amide groups may form H-bonds with target proteins (e.g., kinases or DNA topoisomerases). Molecular docking studies (AutoDock Vina) can map interactions .
  • π-π Stacking : The benzodioxole and fluorophenyl groups likely engage in aromatic stacking with enzyme active sites, as seen in similar naphthyridine derivatives .
  • Experimental Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities .

Basic: How is the compound’s stability assessed under varying storage and experimental conditions?

Answer:

  • Forced Degradation Studies : Expose to heat (40–60°C), light (UV-Vis), and humidity (75% RH) for 1–4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • Solution Stability : Test solubility in PBS (pH 7.4) and DMSO over 24–72 hrs; precipitate formation indicates instability .

Advanced: Which computational methods are suitable for predicting target proteins or off-target effects?

Answer:

  • Molecular Docking : Use Schrödinger Suite or MOE to screen against protein databases (e.g., PDB) .
  • Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) assess binding stability in physiological conditions .
  • Chemoproteomics : Activity-based protein profiling (ABPP) with alkyne-tagged probes identifies cellular targets .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Answer:

  • Core Modifications : Replace the naphthyridinone core with quinazolinone or pyrimidine scaffolds to assess impact on activity .
  • Substituent Variation : Synthesize derivatives with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups on the fluorophenyl ring .
  • Bioisosteric Replacement : Substitute the 1,2,4-oxadiazole with 1,3,4-oxadiazole or triazole to evaluate metabolic stability .

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